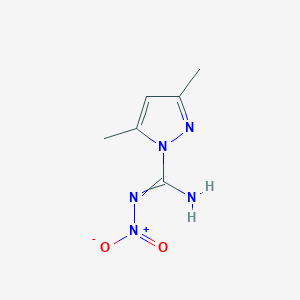
3,5-dimethyl-N'-nitropyrazole-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-N’-nitropyrazole-1-carboximidamide is a chemical compound with the molecular formula C6H9N5O2 and a molecular weight of 183.17 g/mol . It is characterized by its pyrazole ring substituted with nitro and carboximidamide groups, making it a unique compound in the field of organic chemistry.
Preparation Methods
The synthesis of 3,5-dimethyl-N’-nitropyrazole-1-carboximidamide typically involves the reaction of 3,5-dimethylpyrazole with nitroguanidine under specific conditions . The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure maximum yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
3,5-Dimethyl-N’-nitropyrazole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The carboximidamide group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or hydrazones.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,5-Dimethyl-N’-nitropyrazole-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N’-nitropyrazole-1-carboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboximidamide group can form hydrogen bonds with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
3,5-Dimethyl-N’-nitropyrazole-1-carboximidamide can be compared with similar compounds such as:
3,5-Dimethylpyrazole: Lacks the nitro and carboximidamide groups, making it less reactive in certain chemical reactions.
Nitroguanidine: Contains a nitro group but lacks the pyrazole ring, resulting in different chemical properties and applications.
Pyrazole-1-carboxamidine: Similar structure but without the methyl groups, affecting its reactivity and biological activity.
The uniqueness of 3,5-dimethyl-N’-nitropyrazole-1-carboximidamide lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2946-89-6 |
|---|---|
Molecular Formula |
C6H9N5O2 |
Molecular Weight |
183.17 g/mol |
IUPAC Name |
3,5-dimethyl-N'-nitropyrazole-1-carboximidamide |
InChI |
InChI=1S/C6H9N5O2/c1-4-3-5(2)10(8-4)6(7)9-11(12)13/h3H,1-2H3,(H2,7,9) |
InChI Key |
YJQYMUPERFRTJO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=N[N+](=O)[O-])N)C |
Isomeric SMILES |
CC1=CC(=NN1/C(=N\[N+](=O)[O-])/N)C |
Canonical SMILES |
CC1=CC(=NN1C(=N[N+](=O)[O-])N)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

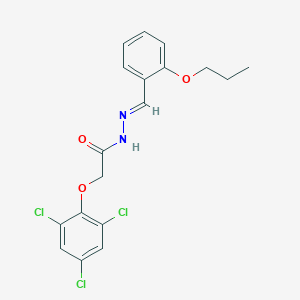
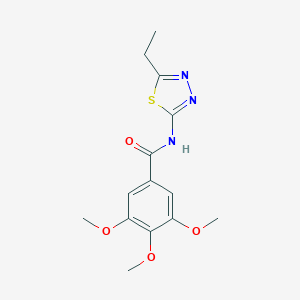
![2-propoxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B415060.png)
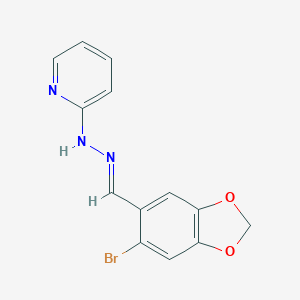
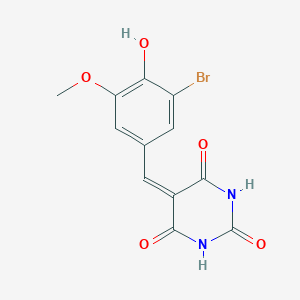
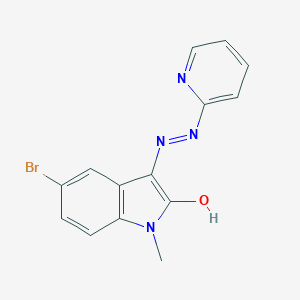
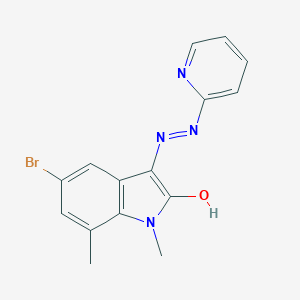
![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B415071.png)
![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B415072.png)
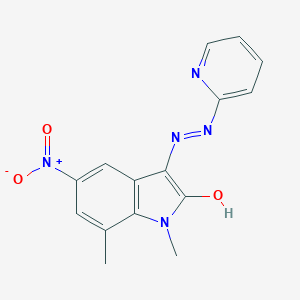
![2-(3-bromophenoxy)-N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B415076.png)
![2-thiophenecarbaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B415077.png)
![4,5-dibromo-2-furaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B415078.png)
